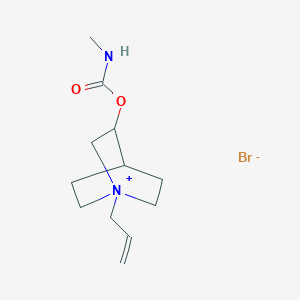
(2-Bromothiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromothiazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H5BrN2S . It has a molecular weight of 193.07 g/mol . The IUPAC name for this compound is (2-bromo-1,3-thiazol-5-yl)methanamine .
Molecular Structure Analysis
The InChI code for “(2-Bromothiazol-5-yl)methanamine” is 1S/C4H5BrN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 . The canonical SMILES representation is C1=C(SC(=N1)Br)CN .Physical And Chemical Properties Analysis
“(2-Bromothiazol-5-yl)methanamine” has a molecular weight of 193.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its complexity, as computed by Cactvs 3.4.8.18, is 80.4 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Overview
The chemical compound (2-Bromothiazol-5-yl)methanamine has not been directly identified in the provided search results regarding its specific scientific research applications. However, to understand the potential scope of such a compound in research, we can look into the general areas of studies involving brominated compounds and related chemical structures.
Brominated Compounds in Research
Brominated compounds play a crucial role in various scientific research areas due to their unique properties and applications. These compounds have been extensively studied for their potential in drug discovery, material science, and environmental studies. For instance, brominated flame retardants (BFRs) are extensively researched for their environmental impact, occurrence in indoor air, dust, consumer goods, and food. Such studies aim to understand their persistence, bioaccumulation, and potential toxic effects on humans and wildlife (Zuiderveen, Slootweg, & de Boer, 2020).
Brominated Flame Retardants
Research on BFRs, for example, focuses on their occurrence in the environment and their impact on human health. Studies have revealed that BFRs can act as endocrine disruptors and may be associated with various health issues. The research aims to develop safer alternatives and strategies for mitigating their environmental and health impacts.
Inorganic Bromine in Atmospheric Chemistry
Inorganic bromine compounds are significant in atmospheric chemistry, especially in the marine boundary layer, where they contribute to ozone depletion and the oxidation of mercury. The cycling of inorganic bromine involves complex processes, including the emission from sea-salt aerosol and subsequent photochemical reactions. Understanding these processes is crucial for modeling the atmospheric chemistry and assessing the global impact of bromine on air quality and climate change (Sander, Keene, Pszenny, Arimoto, Ayers, Baboukas, Cainey, Crutzen, Duce, Hönninger, Huebert, Maenhaut, Mihalopoulos, Turekian, & Dingenen, 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXHPPZGZESTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308101 |
Source


|
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromothiazol-5-yl)methanamine | |
CAS RN |
131748-92-0 |
Source


|
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131748-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)






![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)




![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)